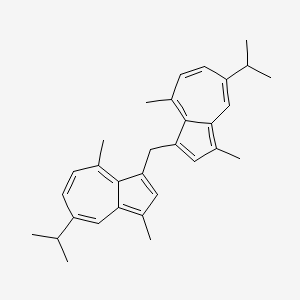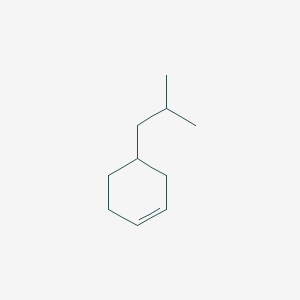
4-(2-Methylpropyl)cyclohexene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methylpropyl)-cyclohexene is a cyclic olefin.
Wissenschaftliche Forschungsanwendungen
Dehydration and Analysis
The dehydration of 2-methyl-1-cyclohexanol, a process related to the production of 4-(2-Methylpropyl)cyclohexene, has been extensively studied as a popular laboratory exercise in organic chemistry. This study involves using gas chromatography and mass spectrometry to identify and quantify products like 4-methyl-1-cyclohexene, highlighting the importance of sensitive analytical techniques in understanding chemical reactions (Friesen & Schretzman, 2011).
Product Formation in Gas-Phase Reactions
Research on the gas-phase reactions of hydroxyl radicals and ozone with β-phellandrene has identified 4-Isopropyl-2-cyclohexen-1-one as a significant product. This finding is crucial for understanding the atmospheric chemistry of hydrocarbons and their reaction products (Hakola et al., 1993).
Polymerization Processes
The cationic polymerization of cyclohexene oxide, a related compound, has been achieved using a combination of benzoyltrimethylgermane and onium salts under UV irradiation. This study offers insights into photopolymerization mechanisms relevant to this compound (Durmaz et al., 2008).
Copolymerization Studies
Research on the copolymerization of ethylene with cyclohexene (a structurally similar molecule to this compound) has revealed notable effects of the cyclopentadienyl and anionic donor ligand on the efficiency of incorporating cyclohexene into the polymer chain. This study highlights the potential for similar reactivity in this compound (Wang et al., 2005).
Biosynthesis of Natural Products
An enzyme-catalyzed [4+2] cycloaddition, forming a cyclohexene ring, has been identified as a key step in the biosynthesis of spinosyn A, a natural insecticide. This research underscores the biological importance of cyclohexene structures, providing context for the relevance of compounds like this compound in natural processes (Kim et al., 2011).
Catalysis and Chemical Transformations
Studies on the allylic oxidation of cyclohexene using molecular oxygen and copper-based catalysts reveal mechanisms that could potentially be applicable to this compound. Such research is vital for understanding the catalytic transformations of cyclic hydrocarbons (Jiang et al., 2010).
Eigenschaften
Molekularformel |
C10H18 |
|---|---|
Molekulargewicht |
138.25 g/mol |
IUPAC-Name |
4-(2-methylpropyl)cyclohexene |
InChI |
InChI=1S/C10H18/c1-9(2)8-10-6-4-3-5-7-10/h3-4,9-10H,5-8H2,1-2H3 |
InChI-Schlüssel |
DIKGWGTXZINODC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1CCC=CC1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



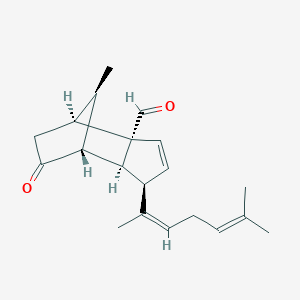
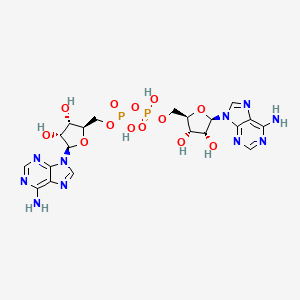
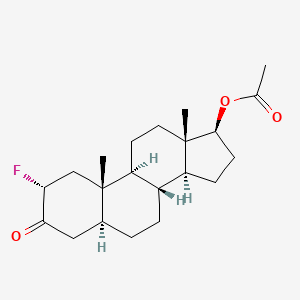
![N-[(2-methoxyphenyl)methyl]-2-methyl-3-prop-2-enoxy-6-indazolecarboxamide](/img/structure/B1250518.png)
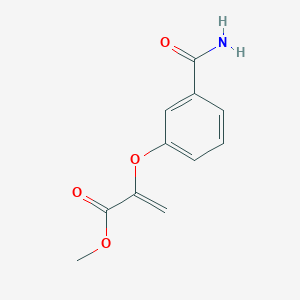

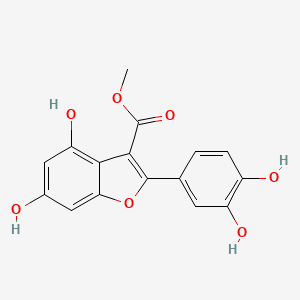
![(1R,5S)-3-[bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane](/img/structure/B1250528.png)
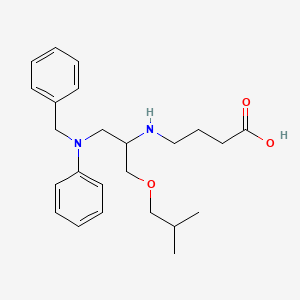
![1-(1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl)-3-(4-fluoro-3-(trifluoromethyl)phenyl)urea](/img/structure/B1250531.png)
